MFCD07189834

Description

MFCD07189834 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, commonly used in coordination chemistry and catalysis. Such ligands are critical in stabilizing transition metal complexes, enabling applications in asymmetric catalysis and industrial synthesis .

Key inferred properties of this compound include:

- Hybrid ligand design: Likely integrates π-accepting alkenes and σ-donating phosphines to modulate electronic and steric effects on metal centers.

- Catalytic relevance: Comparable to ligands like "iron halo-ketones" (e.g., Compound 32 in ), which enhance reaction rates and selectivity in cross-coupling reactions .

- Structural adaptability: May feature variable substituents (e.g., aryl, alkyl groups) to fine-tune metal-ligand interactions, as seen in structurally similar compounds ().

Properties

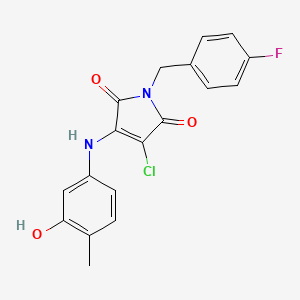

IUPAC Name |

3-chloro-1-[(4-fluorophenyl)methyl]-4-(3-hydroxy-4-methylanilino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c1-10-2-7-13(8-14(10)23)21-16-15(19)17(24)22(18(16)25)9-11-3-5-12(20)6-4-11/h2-8,21,23H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBDZRGERRKNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD07189834” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the preparation involves a series of steps including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency, yield, and safety. The process may involve automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

“MFCD07189834” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

The reactions involving “this compound” commonly use reagents such as:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

“MFCD07189834” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential effects on biological systems and pathways.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which “MFCD07189834” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD07189834, two structurally and functionally analogous compounds are analyzed:

CAS 428854-24-4 (MDL: MFCD22741544)

- Molecular Formula : C₁₇H₁₅FN₈

- Molecular Weight : 350.35 g/mol

- Key Features :

- Applications : Used in kinase inhibition studies; its fluorinated analog enhances metabolic stability compared to chlorinated variants .

CAS 56469-02-4 (MDL: MFCD02258901)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Key Features: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one backbone. Functional similarity: Oxygen-rich heterocycles enable chelation with transition metals like Cu(II) and Fe(III), akin to this compound’s ligand behavior .

- Applications : Intermediate in pharmaceutical synthesis; hydroxyl group facilitates hydrogen bonding in catalytic cycles .

Table 1: Comparative Analysis of this compound and Analogues

Functional and Structural Divergences

- Electronic Effects: this compound’s phosphine-alkene hybrid likely offers stronger π-backbonding than CAS 56469-02-4’s isoquinolinone, enhancing catalytic activity in redox reactions .

- Steric Bulk : CAS 428854-24-4’s fluorobenzyl group introduces steric hindrance, reducing unwanted side reactions compared to smaller ligands .

- Biocompatibility : CAS 56469-02-4’s hydroxyl group improves aqueous solubility, making it preferable for biological applications, whereas this compound’s hydrophobicity suits organic-phase catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.